molecular formula C19H24N2O2 B6757432 N-[2-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylamino)-2-oxoethyl]-2-cyclopentylacetamide

N-[2-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylamino)-2-oxoethyl]-2-cyclopentylacetamide

Cat. No.: B6757432
M. Wt: 312.4 g/mol
InChI Key: HVUPXLGUAOLSMF-UHFFFAOYSA-N
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Description

N-[2-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylamino)-2-oxoethyl]-2-cyclopentylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropane ring fused to an indene moiety, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[2-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylamino)-2-oxoethyl]-2-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c22-16(9-12-5-1-2-6-12)20-11-17(23)21-19-15-10-13-7-3-4-8-14(13)18(15)19/h3-4,7-8,12,15,18-19H,1-2,5-6,9-11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUPXLGUAOLSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC(=O)NC2C3C2C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylamino)-2-oxoethyl]-2-cyclopentylacetamide typically involves multiple steps The initial step often includes the preparation of the cyclopropane-indene intermediate This can be achieved through a cyclopropanation reaction involving a suitable indene derivative and a diazo compound under catalytic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation step and the employment of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylamino)-2-oxoethyl]-2-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino or oxoethyl groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylamino)-2-oxoethyl]-2-cyclopentylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylamino)-2-oxoethyl]-2-cyclopentylacetamide: shares structural similarities with other cyclopropane-indene derivatives.

    Cyclopropane-indene derivatives: These compounds also feature a cyclopropane ring fused to an indene moiety but may have different substituents.

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

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